4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring both oxazole and cyclobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydro compounds .
Scientific Research Applications
4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
- 2-Amino-1,3,4-oxadiazole derivatives
Uniqueness
Compared to similar compounds, 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole stands out due to its dual oxazole and cyclobutyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 |
InChI Key |
KJPOBVNUFCEBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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